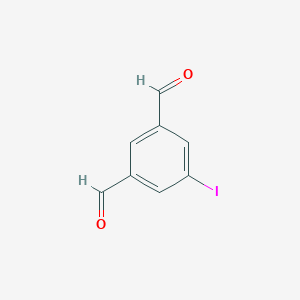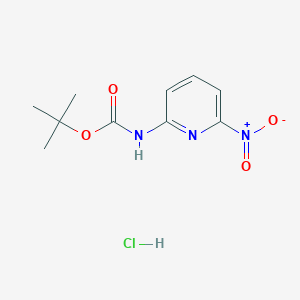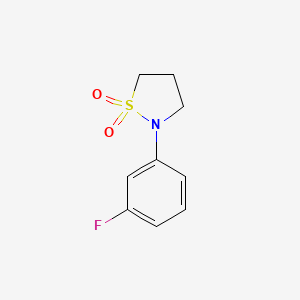
N-(3-Fluorophenyl)-1,3-propanesultam
Vue d'ensemble
Description
N-(3-Fluorophenyl)-1,3-propanesultam, also known as 3-FPMS, is a synthetic compound that has been widely used in both academic and industrial research. It is a type of sulfonamide and is commonly used in laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
-
Scientific Field : Organic Chemistry and Microbiology
- Application Summary : The 3-fluorophenyl moiety is used in the synthesis of Schiff bases, which are a promising class of compounds for treating infectious diseases . These diseases are a major concern due to the emergence of drug-resistant strains of bacteria and fungi .
- Methods of Application : The 3-fluorophenyl moiety is obtained from the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction with corresponding benzaldehydes . The antibacterial and antifungal activities of all synthesized compounds were tested .
- Results or Outcomes : Several new substances have shown moderate antifungal activity against Candida spp . The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
-
Scientific Field : Organic Chemistry
- Application Summary : The 3-fluorophenyl moiety is used in the synthesis of pyrrole-containing analogs . Pyrrole is a biologically active scaffold which possesses a diverse nature of activities .
- Methods of Application : The reaction was completed using an ionic liquid 1-n-butylimidazolium tetrafluoroborate [Hbim]BF4, yielding 1-(4-(3-hydroxyphenyl)-2-methyl-1-vinyl-1H-pyrrol-3-yl)ethanone 115 without any additional catalyst or promoter .
- Results or Outcomes : The synthesized pyrrole-containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Scientific Field : Organic Chemistry and Pharmacology
- Application Summary : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
- Methods of Application : 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Results or Outcomes : The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .
-
Scientific Field : Pharmacology
- Application Summary : 3-Fluoroamphetamine (3-FA; PAL-353) is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
- Methods of Application : 3-Fluoroamphetamine is self-administered .
- Results or Outcomes : 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines . It has also appeared on the drug market for recreational use as an amphetamine alternative .
-
Scientific Field : Organic Chemistry and Pharmacology
- Application Summary : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
- Methods of Application : 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . Its structure was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
- Results or Outcomes : The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .
-
Scientific Field : Pharmacology
- Application Summary : 3-Fluoroamphetamine (3-FA; PAL-353) is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
- Methods of Application : 3-Fluoroamphetamine is self-administered .
- Results or Outcomes : 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines . It has also appeared on the drug market for recreational use as an amphetamine alternative .
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUZNNUKOGJZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorophenyl)-1,3-propanesultam | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



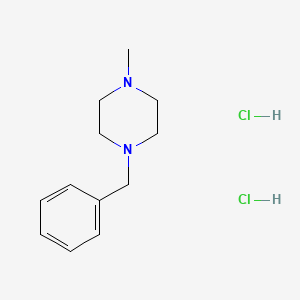
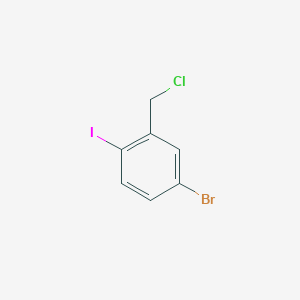
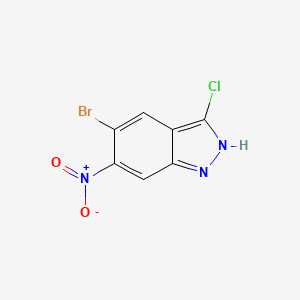
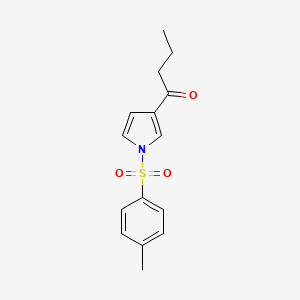
![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
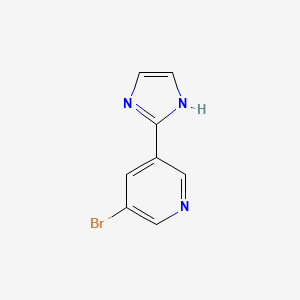
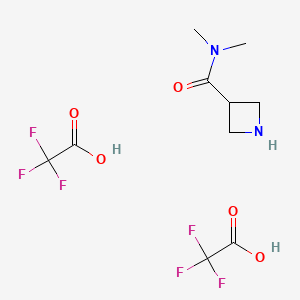
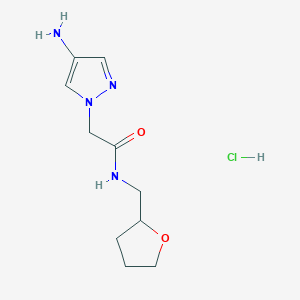
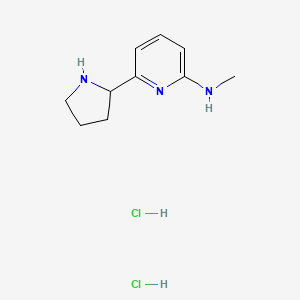
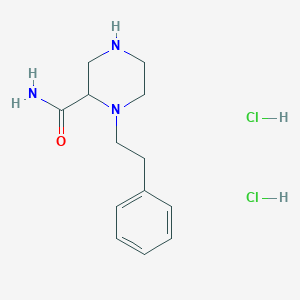
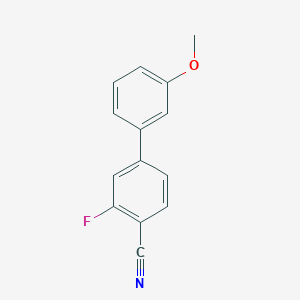
![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)
